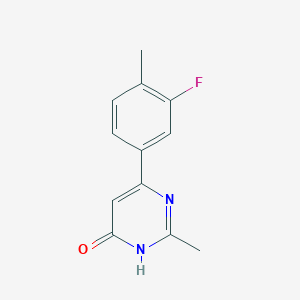

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The structural identification of this compound reveals a complex molecular architecture that combines multiple functional elements within a single framework. According to chemical databases, the compound possesses the molecular formula C₁₁H₉FN₂O with a molecular weight of 204.20 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, where the pyrimidine core serves as the parent heterocycle with specific substituents at defined positions.

The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as OC1=NC=NC(C2=CC=C(C)C(F)=C2)=C1, which provides a linear representation of the molecular connectivity. This notation reveals the precise positioning of each functional group within the molecular framework, demonstrating the systematic approach to heterocyclic nomenclature that has been developed to accommodate increasingly complex molecular structures.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₉FN₂O | Indicates elemental composition |

| Molecular Weight | 204.20 g/mol | Determines physical properties |

| Chemical Abstracts Service Number | 1695743-96-4 | Unique chemical identifier |

| Simplified Molecular Input Line Entry System | OC1=NC=NC(C2=CC=C(C)C(F)=C2)=C1 | Linear structural representation |

The three-dimensional conformation of this compound can be analyzed using computational modeling techniques to understand its molecular geometry and potential interactions at the atomic level. The spatial arrangement of the fluorine atom, methyl groups, and hydroxyl functionality creates specific steric and electronic environments that influence the compound's chemical reactivity and biological activity. The pyrimidine ring system maintains its characteristic planar geometry, while the substituted phenyl ring may adopt various orientational conformations relative to the heterocyclic core.

The nomenclature system employed for this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic chemistry, where the pyrimidine ring serves as the parent structure and substituents are numbered according to their positions on the heterocycle. The 6-position substitution with the fluorinated methylphenyl group represents a significant structural modification that substantially alters the compound's properties compared to the unsubstituted pyrimidine parent structure. The 2-methyl substitution and 4-hydroxyl functionality further contribute to the compound's unique chemical identity and potential applications.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic compound research, particularly the evolution of pyrimidine chemistry over the past two centuries. The foundation for pyrimidine research was established in the early 19th century when the breakdown products of uric acid were first identified and characterized as pyrimidines, originally referred to as "m-diazine". This early discovery marked the beginning of a systematic investigation into nitrogen-containing heterocycles that would eventually revolutionize pharmaceutical chemistry and materials science.

The first significant milestone in pyrimidine chemistry occurred in 1818 when Brugnatelli produced alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by oxidizing uric acid with nitric acid, representing the first pyrimidine derivative to be isolated and characterized. This groundbreaking work established the chemical foundations for understanding pyrimidine structure and reactivity, paving the way for subsequent synthetic developments that would lead to increasingly sophisticated derivatives like this compound.

The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature foundation that continues to be used in contemporary chemistry. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

| Historical Period | Key Development | Research Impact |

|---|---|---|

| 1818 | First pyrimidine derivative (alloxan) isolated | Established structural foundation |

| 1884 | Systematic pyrimidine synthesis initiated | Developed synthetic methodologies |

| 1885 | "Pyrimidin" nomenclature proposed | Standardized chemical terminology |

| 1900 | Parent pyrimidine compound prepared | Enabled systematic derivative synthesis |

The evolution of pyrimidine chemistry throughout the 20th century saw increasingly sophisticated synthetic methodologies that enabled the preparation of complex derivatives incorporating multiple functional groups and substituents. Most synthetic pathways leading to this family of azaheterocycles rely on carbonyl compound and amine condensation reactions, with complementary strategies utilizing cross-coupling chemistry to add substituents to activated heterocycles. These methodological advances provided the synthetic foundation necessary for the development of compounds like this compound.

The pyrimidine ring system has demonstrated wide occurrence in nature as substituted and ring-fused compounds and derivatives, including the nucleotides cytosine, thymine, and uracil, thiamine (vitamin B1), and alloxan. This natural prevalence, combined with the synthetic accessibility of pyrimidine derivatives, has driven extensive research into their pharmaceutical applications. The development of fluorinated pyrimidine derivatives represents a particularly important advancement, as fluorine substitution often enhances biological activity and metabolic stability, making compounds like this compound valuable targets for medicinal chemistry research.

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-7-3-4-9(5-10(7)13)11-6-12(16)15-8(2)14-11/h3-6H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXPLEJOKCISBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone, is known to interact with theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans. This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

Biological Activity

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Anticonvulsant Properties

Research indicates that compounds structurally similar to this compound exhibit anticonvulsant activity. The presence of the piperazine moiety in related compounds has been linked to neuroactive effects, suggesting that this compound may also possess similar properties. In animal models, it has shown promise in reducing seizure frequency, which positions it as a candidate for further development in epilepsy treatment.

Anti-inflammatory Activity

The compound has been proposed as a lead for developing anti-inflammatory agents. Its unique structure allows it to interact with specific pathways involved in inflammation, potentially inhibiting the production of pro-inflammatory cytokines . This activity is crucial for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antibacterial and antifungal activities against various strains. For instance, it exhibits moderate to good antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these activities range from 5.64 µM against S. aureus to 13.40 µM against E. coli, indicating its potential utility in treating infections.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from recent studies include:

- Fluorine Substitution : The presence of the fluorinated phenyl group enhances lipophilicity and may improve binding affinity to biological targets.

- Hydroxyl Group : The hydroxyl group at the 4-position contributes to hydrogen bonding interactions, which can increase potency against specific enzymes or receptors.

| Compound | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 5.64 (S. aureus) | |

| This compound | Antifungal | 16.69 (C. albicans) | |

| Related Compounds | Anticonvulsant | Varies |

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a study involving various pyrimidine derivatives, compounds similar to this compound were tested for anticonvulsant properties using established animal models for epilepsy. Results indicated significant reductions in seizure duration and frequency, supporting further investigation into this compound's mechanism of action.

Case Study 2: Anti-inflammatory Potential

Another study evaluated the anti-inflammatory effects of this compound in vitro using human cell lines stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the secretion of inflammatory markers, suggesting that this compound could serve as a basis for developing new anti-inflammatory therapies.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The presence of fluorine (target compound) or chlorine (C₁₁H₉ClN₂O) increases electronegativity and binding interactions compared to non-halogenated analogs.

- Solubility : Methoxy (C₁₁H₁₀N₂O₂) and hydroxyl groups improve aqueous solubility, whereas methyl and halogens enhance lipophilicity .

- Biological Activity : Difluoromethyl analogs (C₆H₆F₂N₂O) are associated with improved pharmacokinetic profiles, suggesting similar benefits for the target compound’s fluorine substituent .

Anti-Inflammatory and Analgesic Activity

Pyrimidin-4-ol derivatives with substituted aryl groups, such as 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol , exhibit enhanced anti-inflammatory and analgesic activities compared to unsubstituted analogs. The 3-fluoro-4-methylphenyl moiety in the target compound may similarly optimize interactions with cyclooxygenase (COX) or other inflammatory targets .

Preparation Methods

Cyclization to Form Pyrimidin-4-ol Core

A common approach to synthesize substituted pyrimidin-4-ols involves cyclization of β-ketoesters or β-diketones with amidine derivatives or formamidine salts. For example, a method analogous to the preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine involves:

- Starting with α-fluoro substituted β-ketoesters (e.g., methyl or ethyl α-fluoropropionoacetate).

- Treatment with ammonia gas in methanol to form an enaminated intermediate.

- Cyclization with formamide or formamidine acetate under basic conditions (e.g., sodium methoxide) at temperatures below 50°C to yield the pyrimidin-4-ol core.

This method, reported in a patent related to fluorinated pyrimidines, highlights the use of methanol as solvent and sodium methoxide as base, with reaction times between 10 to 24 hours to optimize yield and safety for potential industrial application.

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| 1 | α-Fluoropropionoacetate + NH3 (methanol solvent) | Enaminated intermediate |

| 2 | Enaminated intermediate + formamide + NaOMe (base) | Cyclization to 5-fluoro-6-ethyl-4-hydroxypyrimidine |

Methylation at the 2-Position

Methylation at the 2-position of the pyrimidine ring is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The choice of base and solvent affects regioselectivity and yield.

Alternative One-Pot and Green Chemistry Methods

Recent advances in pyrimidine synthesis include one-pot multicomponent reactions catalyzed by metal oxide nanoparticles (e.g., zinc oxide, ferrosoferric oxide) that facilitate condensation reactions under mild conditions, improving cost-efficiency and environmental impact. Although these methods have been demonstrated for related pyrimidine derivatives, their application to 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol requires further optimization.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The cyclization method using formamide and sodium methoxide is effective but involves costly reagents and safety considerations due to the use of formamidine acetate.

- The synthesis of the 3-fluoro-4-nitroaniline intermediate is well-established and provides a reliable route to introduce the aromatic substituent with high purity.

- Nanoparticle-catalyzed one-pot synthesis offers a greener alternative but may require further adaptation for this specific compound.

- Structural and theoretical studies on related pyrimidine derivatives indicate strong noncovalent interactions and favorable molecular stability, which may influence the choice of synthetic route and purification methods.

Q & A

[Basic] What synthetic methodologies are most effective for preparing 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves cyclization reactions using urea or thiourea with substituted phenylpropenones under basic conditions (e.g., NaOH) in ethanol under reflux . Key parameters for optimization include:

- Solvent choice : Polar solvents like ethanol enhance cyclization efficiency.

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for ring closure.

- Catalyst/base selection : Sodium hydroxide facilitates deprotonation and accelerates the reaction.

Post-synthesis, recrystallization from ethanol or aqueous mixtures improves purity. For derivatives, substituent positioning on the phenyl ring requires careful stoichiometric adjustments to avoid byproducts .

[Basic] Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- X-ray crystallography : Resolves stereochemical ambiguities and confirms substitution patterns (e.g., hydroxyl group at C4 and fluoromethylphenyl at C6) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at C2 and C4-methylphenyl) and aromatic coupling patterns.

- HPLC-MS : Validates molecular weight and detects impurities (>98% purity threshold for pharmacological studies) .

[Advanced] How can researchers systematically investigate the impact of substituent variations on the pyrimidine ring to enhance biological activity?

A structure-activity relationship (SAR) approach is recommended:

Synthesize analogs : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate electronic effects .

Assay design : Test analogs in standardized in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) with positive/negative controls .

Data correlation : Use computational tools (e.g., molecular docking) to link substituent effects to binding affinity changes at target sites .

[Advanced] What experimental strategies are recommended to resolve discrepancies in reported biological activities of structurally similar pyrimidine derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include internal controls .

- Compound purity : Re-evaluate impurities via HPLC and retest purified samples.

- Structural confirmation : Re-analyze disputed compounds with X-ray crystallography to rule out isomerism or misassignment .

[Advanced] In scaling up the synthesis from laboratory to pilot scale, what critical factors must be controlled to maintain reaction efficiency and product stability?

- Mixing efficiency : Use high-shear mixers to ensure homogeneous reaction conditions during cyclization.

- Temperature gradients : Optimize cooling/heating rates to prevent side reactions (e.g., over-oxidation of the hydroxyl group).

- Catalyst recovery : Implement filtration or distillation to recycle NaOH and reduce waste .

- Stability testing : Store bulk product under inert gas (N₂/Ar) to prevent hydroxyl group degradation .

[Advanced] How can computational chemistry tools be integrated with experimental data to predict the binding modes or metabolic pathways of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2) based on the compound’s SMILES/InChI .

- QSAR models : Corrogate substituent electronegativity with bioactivity data to predict novel derivatives.

- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity risks, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.